3-(Benzyloxy)-5-chloro-2-methoxypyridine
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Description
3-(Benzyloxy)-5-chloro-2-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.694. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular responses to cytokines and stress .
Mode of Action
Benzylic compounds are known for their enhanced reactivity due to the adjacent aromatic ring . This allows them to undergo various reactions such as free radical attack, SN1, SN2, and E1 reactions .
Biochemical Pathways
Similar compounds have been found to inhibit monoamine oxidase (mao), which plays a significant role in the metabolism of neurotransmitters .
Result of Action
Benzylic compounds are known to undergo various reactions due to their enhanced reactivity . These reactions can lead to various molecular and cellular changes depending on the specific targets and pathways involved.
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-5-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity of benzylic compounds . Furthermore, the presence of certain enzymes or proteins can influence the compound’s interaction with its targets .
Properties
IUPAC Name |
5-chloro-2-methoxy-3-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFFXZBNLBAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682449 |
Source
|
Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-52-2 |
Source
|
Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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